
5-(4-hydroxy-2-(trifluoromethyl)phenyl)-1-methyl-1H-pyrrole-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-hydroxy-2-(trifluoromethyl)phenyl)-1-methyl-1H-pyrrole-2-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a trifluoromethyl group, which is known for its electron-withdrawing effects, and a pyrrole ring, which is a common structural motif in many biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-hydroxy-2-(trifluoromethyl)phenyl)-1-methyl-1H-pyrrole-2-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-hydroxy-2-(trifluoromethyl)benzaldehyde with 1-methylpyrrole-2-carbonitrile under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride in an aprotic solvent like acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反応の分析
Types of Reactions
5-(4-hydroxy-2-(trifluoromethyl)phenyl)-1-methyl-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst can be employed.
Substitution: Nucleophiles like amines or thiols can react with the trifluoromethyl group under basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: 5-(4-oxo-2-(trifluoromethyl)phenyl)-1-methyl-1H-pyrrole-2-carbonitrile.
Reduction: 5-(4-hydroxy-2-(trifluoromethyl)phenyl)-1-methyl-1H-pyrrole-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-(4-hydroxy-2-(trifluoromethyl)phenyl)-1-methyl-1H-pyrrole-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-(4-hydroxy-2-(trifluoromethyl)phenyl)-1-methyl-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with biological macromolecules, further influencing its biological effects .
類似化合物との比較
Similar Compounds
4-hydroxy-2-(trifluoromethyl)quinoline: Similar in structure but with a quinoline ring instead of a pyrrole ring.
5-(4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile: Lacks the trifluoromethyl group, resulting in different electronic properties.
Uniqueness
5-(4-hydroxy-2-(trifluoromethyl)phenyl)-1-methyl-1H-pyrrole-2-carbonitrile is unique due to the presence of both the trifluoromethyl group and the pyrrole ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C13H9F3N2O |
|---|---|
分子量 |
266.22 g/mol |
IUPAC名 |
5-[4-hydroxy-2-(trifluoromethyl)phenyl]-1-methylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C13H9F3N2O/c1-18-8(7-17)2-5-12(18)10-4-3-9(19)6-11(10)13(14,15)16/h2-6,19H,1H3 |
InChIキー |
QTDUAWZTPWINIM-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC=C1C2=C(C=C(C=C2)O)C(F)(F)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[6-(2-Chlorophenyl)pyridin-3-yl]ethanone](/img/structure/B12864423.png)
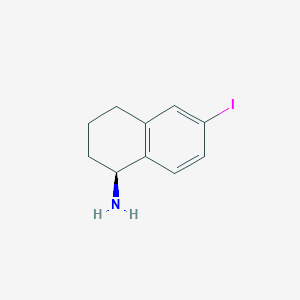
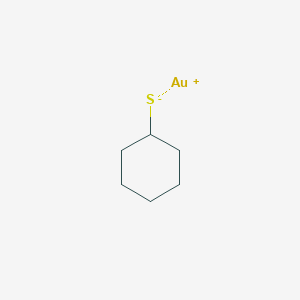
![Benzo[d]oxazole-2,6-dicarbonitrile](/img/structure/B12864439.png)

![2-Bromo-6-fluoro-5-methoxy-thiazolo[5,4-b]pyridine](/img/structure/B12864445.png)
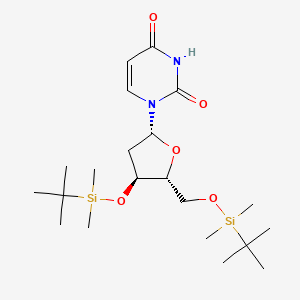
![4'-(4-Morpholinyl)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12864462.png)
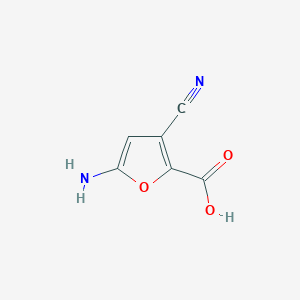
![2-hydroxy-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]ethanethioamide](/img/structure/B12864476.png)

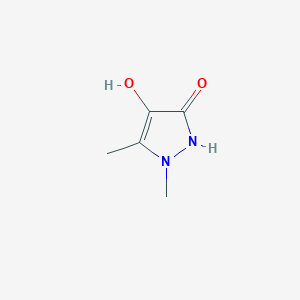
![tert-Butyl ((1H-pyrrolo[2,3-c]pyridin-5-yl)methyl)carbamate](/img/structure/B12864488.png)

